

Application Note: FT-IR Spectroscopy of 3-methyl-1H-indazol-6-amine

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Compound of Interest

Compound Name: 3-methyl-1H-indazol-6-amine

Cat. No.: B1322007

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Introduction

3-methyl-1H-indazol-6-amine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug development due to its prevalence as a core scaffold in a variety of pharmacologically active compounds. The indazole ring system is a key component in numerous kinase inhibitors and other therapeutic agents. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the characterization of such molecules. It provides a unique molecular fingerprint by identifying the vibrational modes of functional groups present in the compound. This application note details the FT-IR spectroscopic analysis of **3-methyl-1H-indazol-6-amine**, providing an expected vibrational band analysis and a standardized protocol for sample preparation and data acquisition.

Core Application

This protocol is intended for researchers, scientists, and drug development professionals for the qualitative analysis and identity confirmation of **3-methyl-1H-indazol-6-amine**. The provided data and methodologies can be utilized for routine quality control, reaction monitoring, and structural elucidation in synthetic and medicinal chemistry laboratories.

Experimental Protocol

A standardized protocol for the FT-IR analysis of solid **3-methyl-1H-indazol-6-amine** is presented below. The thin solid film method is recommended for its simplicity and minimal

sample requirement.[1]

Materials and Equipment:

- **3-methyl-1H-indazol-6-amine** (solid)
- Spectroscopy-grade solvent (e.g., methylene chloride or acetone)
- FT-IR Spectrometer (e.g., Bruker Alpha II, Thermo Scientific Nicolet iS5)
- Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates
- Desiccator for storing salt plates
- Micropipette
- Small beaker or vial
- Fume hood

Procedure:

- Sample Preparation (Thin Solid Film Method):
 - Ensure the salt plates are clean and transparent. If necessary, clean them with a small amount of acetone and dry them thoroughly.[1] Store the plates in a desiccator to prevent moisture absorption.
 - In a small beaker or vial, dissolve approximately 50 mg of **3-methyl-1H-indazol-6-amine** in a few drops of a volatile solvent like methylene chloride or acetone.[1]
 - Using a micropipette, apply one drop of the resulting solution onto the surface of a single salt plate.[1]
 - Allow the solvent to evaporate completely in a fume hood. A thin solid film of the compound will remain on the plate.[1]

- Visually inspect the film to ensure it is not too thick, which can cause total absorption of the IR beam. If the film is too dense, the solution can be diluted and the process repeated on a clean plate.[1]
- Data Acquisition:
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
- Data Processing and Analysis:
 - The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Identify and label the characteristic absorption bands corresponding to the functional groups present in **3-methyl-1H-indazol-6-amine**.

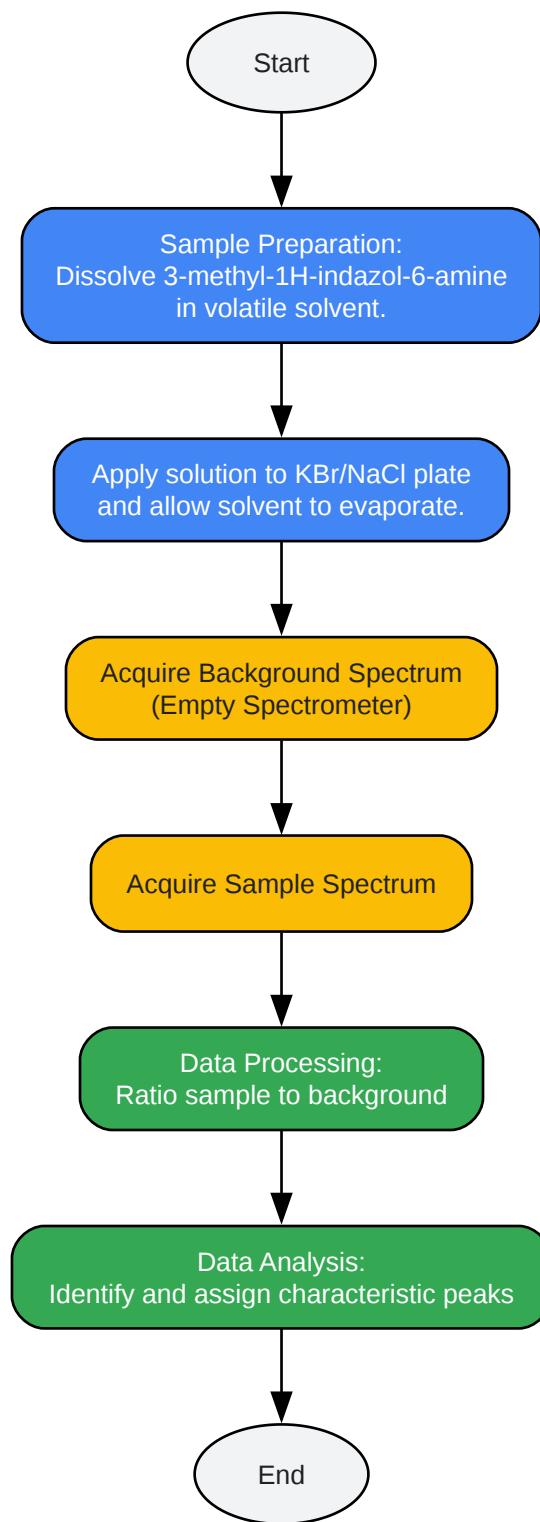
Data Presentation: Expected FT-IR Spectral Data

The following table summarizes the expected characteristic vibrational frequencies for **3-methyl-1H-indazol-6-amine** based on typical values for aromatic amines and indazole derivatives.[2][3]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
3450 - 3300	Medium-Strong	Asymmetric & Symmetric N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	Medium-Weak	C-H Stretch	Aromatic C-H
2960 - 2850	Weak	C-H Stretch	Methyl (-CH ₃)
1650 - 1580	Medium-Strong	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1620 - 1450	Medium-Strong	C=C and C=N Stretch	Aromatic Ring and Indazole Core
1335 - 1250	Strong	C-N Stretch	Aromatic Amine
910 - 665	Broad, Strong	N-H Wag	Primary Amine (-NH ₂)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the FT-IR analysis of **3-methyl-1H-indazol-6-amine** is depicted in the following diagram.



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Caption: Experimental workflow for FT-IR analysis.

Discussion

The FT-IR spectrum of **3-methyl-1H-indazol-6-amine** is expected to exhibit several characteristic absorption bands that confirm its molecular structure. The primary amine group (-NH₂) should be readily identifiable by the two N-H stretching bands in the 3450-3300 cm⁻¹ region, which correspond to asymmetric and symmetric stretching modes, respectively.[2][4] Additionally, a strong N-H bending (scissoring) vibration is anticipated between 1650-1580 cm⁻¹, and a broad N-H wagging band is expected in the fingerprint region (910-665 cm⁻¹).[2]

The aromatic nature of the indazole ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and multiple C=C and C=N stretching bands in the 1620-1450 cm⁻¹ range. The strong C-N stretching of the aromatic amine is typically observed between 1335-1250 cm⁻¹.[2][3] The presence of the methyl group (-CH₃) will be confirmed by weak C-H stretching bands in the 2960-2850 cm⁻¹ region.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the structural confirmation of **3-methyl-1H-indazol-6-amine**. By following the detailed protocol and using the provided table of expected vibrational frequencies, researchers can confidently identify this compound and ensure its purity. This application note serves as a valuable resource for scientists and professionals in the field of drug discovery and development.

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